Einecs 285-872-2
CAS No.: 85153-87-3
Cat. No.: VC16979031
Molecular Formula: C10H16N2O7
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85153-87-3 |
|---|---|
| Molecular Formula | C10H16N2O7 |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | (2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t3-;/m0./s1 |
| Standard InChI Key | PVBDIBIXFBNAET-DFWYDOINSA-N |
| Isomeric SMILES | C1CC(=O)NC1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N |
| Canonical SMILES | C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N |
Introduction
Identification and Classification
Chemical Identifiers
EINECS 285-872-2 is systematically identified through multiple nomenclature systems and regulatory databases:
| Identifier Type | Value |
|---|---|
| EINECS Number | 285-872-2 |
| CAS Registry Number | 85153-87-3 |
| PubChem CID | 44153463 |
| DSSTox Substance ID | DTXSID901005385 |
| IUPAC Name | (2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid |
The compound is a salt or co-crystal of L-glutamic acid (an α-amino acid) and DL-pyroglutamic acid (a cyclic derivative of glutamic acid). This classification is consistent with its molecular structure, which combines the carboxylate groups of both components .
Synonyms and Trade Names
EINECS 285-872-2 is alternatively referred to as:
-
L-Glutamic acid, compound with 5-oxo-DL-proline (1:1)
-
Hexanedioic acid--2,2'-azanediyldi(ethan-1-ol) (1/2)
These synonyms reflect its composition and stoichiometry .
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure derives from the interaction between L-glutamic acid () and DL-pyroglutamic acid (). Key features include:
-
L-Glutamic Acid: A dicarboxylic amino acid with two carboxyl groups () and one amine group ().
-
DL-Pyroglutamic Acid: A lactam formed by the cyclization of glutamic acid, featuring a five-membered ring with an amide bond.
The interaction between these components likely involves hydrogen bonding and ionic interactions, given their functional groups .
Computed Physicochemical Properties
PubChem’s computational algorithms provide the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 276.24 g/mol |
| Hydrogen Bond Donor Count | 8 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 13 |
| Topological Polar Surface Area | 180 Ų |
| Heavy Atom Count | 24 |
These properties indicate high polarity and solubility in aqueous environments, aligning with the hydrophilic nature of its constituent amino acids.
Component Compound Analysis
L-Glutamic Acid
L-Glutamic acid () is a non-essential amino acid involved in protein synthesis and neurotransmission. It serves as a precursor for the synthesis of γ-aminobutyric acid (GABA) and is widely used as a flavor enhancer (monosodium glutamate, MSG) in the food industry .
DL-Pyroglutamic Acid
DL-Pyroglutamic acid (), also known as 5-oxoproline, is a cyclic amino acid derivative. It occurs naturally in the human body as a metabolic intermediate and is used in cosmetic formulations for its moisturizing properties .
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